硒代半胱氨酸

描述

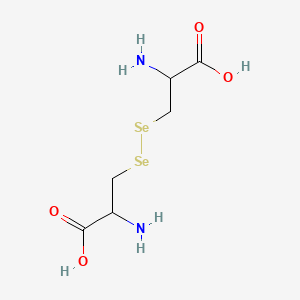

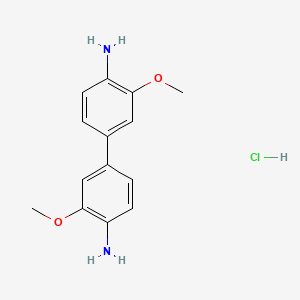

Selenocystine is an amino acid with the formula (HO2CCH(NH2)CH2Se)2. It is the oxidized derivative of the canonical amino acid selenocysteine (HO2CCH(NH2)CH2SeH). The compound can also be prepared synthetically from serine .

Synthesis Analysis

Selenocystine can be prepared synthetically from serine . It is often generated by reduction of selenocystine in situ because selenocysteine is not easily isolated or handled . An analysis of the selenocysteine biosynthetic pathway demonstrated that replacement of selenide with sulfide in generating the active cysteine donor, thiophosphate, resulted in cysteine being donated to the acceptor molecule .Molecular Structure Analysis

Selenocystine has the same structure as cysteine, but with an atom of selenium taking the place of the usual sulfur . The selenium–selenium bond length in selenocystine is 2.321 Å, which is 14% longer than the disulfide bond in cystine at 2.040 Å .Chemical Reactions Analysis

Selenocystine is involved in various chemical reactions. For instance, it acts on L-selenocysteine, L-cysteine, and L-cysteine sulfinic acid but shows a high preference for L-selenocysteine . The enzyme activity of Selenocystine is decreased in the presence of various metal ions, especially Cu 2+ .Physical And Chemical Properties Analysis

Selenocystine is a white to gray-white powder. It has a boiling point of 320.8±37.0 °C at 760 mmHg and a melting point of 265 °C. Its molecular formula is C5H11NO2Se and its molecular weight is 196.106 .科学研究应用

代谢和毒性机制

硒代半胱氨酸由还原谷胱甘肽和/或谷胱甘肽还原酶代谢为硒化氢,这是硒甲基化代谢中的一个关键中间体。这一过程对于理解动物体内硒的解毒代谢途径及其因反复口服给药而导致的肝毒性至关重要。硒化氢的积累是由于硒甲基化代谢受到抑制,导致在实验动物中给予硒代半胱氨酸的毒性剂量后观察到肝毒性 (Sayato, Nakamuro, & Hasegawa, 1997)。

硒形态和疾病预防

硒的生物活性,包括硒代半胱氨酸,在很大程度上取决于其形态。这篇综述将硒形态和代谢与其生物活性的机制相结合,强调膳食硒化合物在疾病预防和治疗中的作用。膳食硒化合物的抗氧化、促氧化和其他机制与其疾病预防特性有关,这表明膳食硒化合物应被视为前药,其生物活性取决于各种代谢途径 (Weekley & Harris, 2013)。

硒蛋白合成和功能

硒代半胱氨酸的有益作用是通过其在硒蛋白活性位点中的作用来介导的,硒蛋白具有多种功能,如还原活性氧物质、控制细胞的氧化还原状态或甲状腺激素成熟。这篇综述重点介绍了硒代半胱氨酸整合到真核硒蛋白中的独特机制以及硒代半胱氨酸生物合成途径的奇特性 (Allmang & Krol, 2006)。

硒和人类健康

硒,以硒代半胱氨酸为组成部分,对于几种主要的代谢途径至关重要,包括甲状腺激素代谢、抗氧化防御系统和免疫功能。这篇综述考察了血液中硒浓度的下降及其潜在的公共卫生影响,特别是与癌症和心血管疾病等慢性疾病的关系。它强调了硒对人类健康的重要性以及硒代半胱氨酸在多种硒蛋白的活性位点中的作用 (Brown & Arthur, 2001)。

作用机制

Target of Action

Selenocystine, also known as Seleno-DL-cystine, is a selenium-containing compound that primarily targets several enzymes and proteins in the body. These include glutathione peroxidases , formate dehydrogenases , and cathelicidin antimicrobial peptide among others . These targets play crucial roles in various biological functions, including antioxidant protection, metabolism regulation, and immune response .

Mode of Action

Selenocystine interacts with its targets through a process involving the Sec insertion machinery . This machinery allows the incorporation of selenocysteine, a selenium-containing amino acid, at specific codons in a process requiring a cis-acting Sec insertion sequence (SECIS) element . This unique mode of action enables selenocystine to influence the function of its target proteins and enzymes .

Biochemical Pathways

Selenocystine affects several biochemical pathways. It is involved in the selenoamino acid metabolism pathway . Selenocystine’s role in these pathways often involves serving oxidoreductase functions . The affected pathways and their downstream effects contribute to various physiological functions, including antioxidant protection, metabolism regulation, and immune response .

Pharmacokinetics

It is known that the bioavailability of selenocysteine, a component of selenocystine, can be decreased when combined with certain substances, such as eltrombopag .

Result of Action

The molecular and cellular effects of selenocystine’s action are diverse and depend on the specific target and pathway involved. For instance, selenocystine may cause mitochondrial damage and subsequently stimulate reactive oxygen species (ROS) production . ROS can damage cellular DNA and mediate the production of various proteins, affecting downstream signaling pathways and ultimately inducing apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of selenocystine. For example, soil selenium (Se) is mainly inorganic, but organic forms such as selenocystine are commonly present . The form of selenium in the soil can affect the uptake and accumulation of selenium in plants . Furthermore, high levels of sulfate can suppress selenate uptake, resulting in a dramatic reduction of selenocystine accumulation .

安全和危害

Selenocystine should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

Selenocystine has been considered a potential antitumor agent due to its redox perturbing role . There is ongoing research into the processes of its biosynthesis and peculiar insertion, the function and regulation of specific selenoproteins, their role in human health and disease, the evolution and phylogenetic distribution of Sec, and the biochemical nature of its catalytic benefit .

属性

IUPAC Name |

2-amino-3-[(2-amino-2-carboxyethyl)diselanyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4Se2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JULROCUWKLNBSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)[Se][Se]CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4Se2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862672 | |

| Record name | 3,3'-Diselenobis[alanine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Selenocystine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.2 mg/mL at 25 °C | |

| Record name | Selenocystine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2897-21-4, 1464-43-3 | |

| Record name | Seleno-DL-cystine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2897-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selenocystine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001464433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenocystine, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002897214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-Diselenobis[alanine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3-[(2-amino-2-carboxyethyl)diselanyl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Selenocystine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1H-Indol-3-yl)ethyl]-4-methylbenzene-1-sulfinamide](/img/structure/B3423224.png)